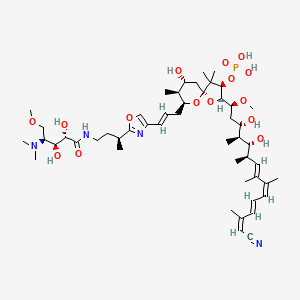
Calyculin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calyculin E is a natural product isolated from the marine sponge Discodermia calyx. It belongs to the calyculin family, which are known for their potent cytotoxic properties. These compounds are strong inhibitors of protein phosphatases, particularly serine/threonine protein phosphatases 1 and 2A
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calyculin E involves complex organic reactions due to its densely functionalized structure. The synthetic route typically includes the formation of multiple stereocenters and the incorporation of various functional groups. Key steps often involve aldol reactions, Wittig reactions, and macrolactonization . The reaction conditions are meticulously controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. Currently, it is primarily obtained through extraction from its natural source, the marine sponge Discodermia calyx. Advances in biotechnology and synthetic biology may offer future methods for large-scale production, such as the use of engineered microbial systems to produce this compound through biosynthetic pathways .
Chemical Reactions Analysis
Types of Reactions
Calyculin E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Functional groups in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield alcohols .
Scientific Research Applications
Calyculin E has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study enzyme inhibition and protein phosphatase activity.
Biology: this compound is employed in cell biology to investigate cell cycle regulation and signal transduction pathways.
Medicine: Due to its potent cytotoxicity, it is explored as a potential anti-cancer agent.
Mechanism of Action
Calyculin E exerts its effects primarily through the inhibition of serine/threonine protein phosphatases 1 and 2A. By inhibiting these enzymes, this compound disrupts the dephosphorylation of key proteins involved in cell cycle regulation and signal transduction. This leads to alterations in cellular processes such as mitosis and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Calyculin E is part of a family of compounds that includes calyculin A, calyculin B, and calyculin C. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups and stereochemistry, which may confer distinct biological activities and potency. This uniqueness makes it a valuable tool for studying protein phosphatase inhibition and its effects on cellular processes .
Properties
CAS No. |
133445-05-3 |
|---|---|
Molecular Formula |
C50H81N4O15P |
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9Z,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17-,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 |
InChI Key |
FKAWLXNLHHIHLA-MJRDKPGKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C\C=C\C(=C/C#N)\C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O |
Canonical SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


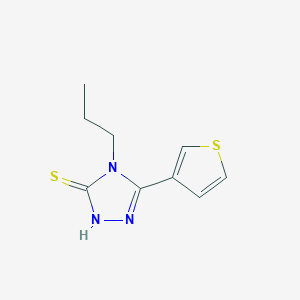
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
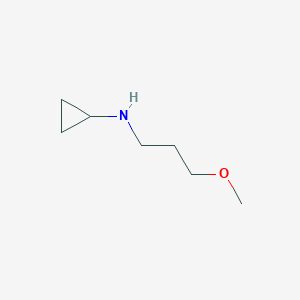
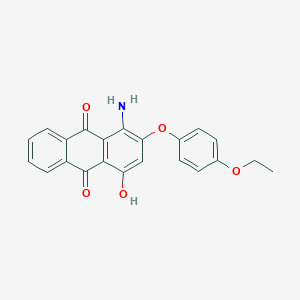
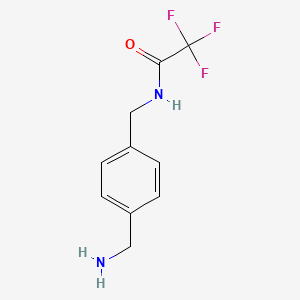
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
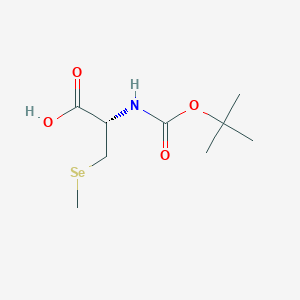
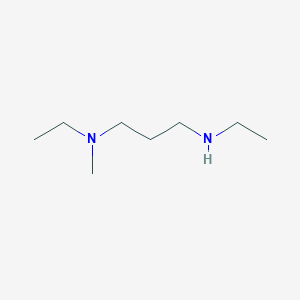

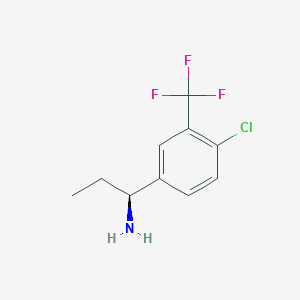

![8-(9,9'-Spirobi[fluoren]-7-yl)-7,10-diphenylfluoranthene](/img/structure/B13149469.png)
